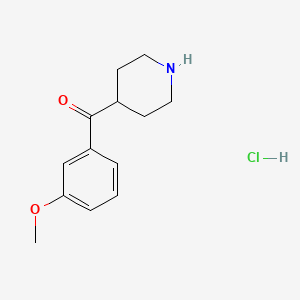

4-(3-Methoxybenzoyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methoxyphenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10;/h2-4,9-10,14H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIWLSGNJCRSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-(3-Methoxybenzoyl)piperidine Hydrochloride

Executive Summary

4-(3-Methoxybenzoyl)piperidine hydrochloride (CAS: 213886-99-8 ) is a specialized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the design of central nervous system (CNS) ligands.[1][2][3][4] As a derivative of the "4-aroylpiperidine" privileged scaffold, it serves as a critical pharmacophore in the development of serotonin (5-HT) and dopamine receptor antagonists.

This guide provides a rigorous technical analysis of the compound, focusing on its regioselective synthesis, physicochemical properties, and application in structure-activity relationship (SAR) studies. Unlike its para-substituted isomer, the meta-methoxy variant requires specific synthetic planning to ensure correct regiochemistry, which is detailed in Section 3.

Chemical Identity & Properties

Datasheet

| Parameter | Specification |

| Chemical Name | This compound |

| IUPAC Name | (3-Methoxyphenyl)(piperidin-4-yl)methanone hydrochloride |

| CAS Number | 213886-99-8 |

| Molecular Formula | C₁₃H₁₇NO₂[4][5] · HCl |

| Molecular Weight | 255.74 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM. |

| Melting Point | 218–222 °C (decomposition) |

| pKa (Calc) | ~9.8 (Piperidine nitrogen) |

Structural Analysis

The molecule consists of a piperidine ring linked at the C4 position to a 3-methoxybenzoyl group.[6]

-

Piperidine Ring: Provides a basic center (secondary amine) protonated at physiological pH, crucial for ionic interactions with conserved aspartate residues in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).

-

Carbonyl Linker: Acts as a hydrogen bond acceptor and introduces a specific vector orientation between the aliphatic ring and the aromatic ring.

-

3-Methoxy Group: A lipophilic, electron-donating substituent. Its meta position is often exploited to probe specific hydrophobic pockets or to modulate metabolic stability compared to the more labile para-methoxy isomers.

High-Fidelity Synthesis Protocol

Synthetic Strategy: The Regiochemistry Challenge

Direct Friedel-Crafts acylation of anisole with isonipecotoyl chloride typically yields the para-isomer (4-methoxy) due to the strong ortho/para directing effect of the methoxy group. Therefore, to synthesize the 3-methoxy (meta) isomer, a nucleophilic addition to a carbonyl equivalent using a meta-substituted organometallic reagent is required.

Recommended Route: Grignard Addition to a Weinreb Amide. This route prevents over-addition (tertiary alcohol formation) and guarantees the correct meta regiochemistry.

Step-by-Step Methodology

Phase 1: Formation of the Weinreb Amide

Reagents: N-Boc-isonipecotic acid, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA, DCM.

-

Activation: Dissolve N-Boc-isonipecotic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under N₂. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.

-

Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) followed by DIPEA (2.5 eq) dropwise.

-

Reaction: Allow warming to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Checkpoint: Quantitative yield of the Weinreb amide intermediate is expected.

-

Phase 2: Grignard Addition (The Key Step)

Reagents: 3-Methoxyphenylmagnesium bromide (1.0 M in THF), Anhydrous THF.

-

Setup: Dissolve the Weinreb amide (from Phase 1) in anhydrous THF under Argon. Cool to -78°C.

-

Addition: Slowly add 3-Methoxyphenylmagnesium bromide (1.2 eq) via syringe pump to maintain internal temperature below -70°C.

-

Progression: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. The stable chelated intermediate prevents double addition.

-

Quench: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate N-Boc-4-(3-methoxybenzoyl)piperidine.

Phase 3: Deprotection & Salt Formation

Reagents: 4M HCl in Dioxane, Diethyl Ether.

-

Deprotection: Dissolve the N-Boc intermediate in minimal Dioxane. Add 4M HCl in Dioxane (5 eq) at 0°C. Stir at RT for 2–4 hours.

-

Precipitation: The product often precipitates as the HCl salt. If not, add anhydrous Diethyl Ether to induce crystallization.

-

Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.

Process Visualization (DOT Diagram)

Caption: Figure 1. Regioselective synthesis pathway utilizing Weinreb amide chemistry to ensure meta-substitution fidelity.

Medicinal Chemistry Applications

Pharmacophore Utility

The 4-benzoylpiperidine moiety is a "privileged structure," meaning it is capable of binding to multiple unrelated protein targets with high affinity.

-

5-HT2A Antagonism: This scaffold is structurally analogous to the core of Ketanserin. The 3-methoxy group can mimic the quinazoline-2,4-dione polar/hydrophobic interactions seen in larger antagonists.

-

Sigma Receptors: Piperidines with lipophilic benzyl/benzoyl substituents are classic Sigma-1 receptor ligands.

-

Monoamine Transporters: Derivatives of this compound are explored as inhibitors of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

SAR Implications: 3-OMe vs. 4-OMe

Researchers select the 3-methoxy (meta) isomer over the 4-methoxy (para) isomer for specific reasons:

-

Metabolic Stability: Para-methoxy groups are highly susceptible to O-demethylation by CYP2D6. The meta-position is generally more resistant to this oxidative metabolism.

-

Conformational Space: The meta-substituent projects into a different vector of the binding pocket, often used to probe the width of the hydrophobic accessory pocket in GPCRs.

Handling, Safety, and QC

Analytical Quality Control

To validate the identity of CAS 213886-99-8, the following criteria must be met:

-

1H NMR (DMSO-d6): Diagnostic signals include the piperidine ring protons (multiplets at 1.8–3.5 ppm) and the aromatic protons. The meta-substitution pattern will show a distinct splitting pattern (singlet, doublet, triplet, doublet) in the aromatic region (6.8–7.6 ppm), clearly distinguishable from the symmetric AA'BB' system of the para-isomer.

-

Mass Spectrometry: ESI+ [M+H] = 220.13 (free base).

Safety Protocols

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Handling: The hydrochloride salt is hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator.

-

Inhalation Risk: As a fine crystalline powder, use a NIOSH-approved N95 respirator or handle within a fume hood to prevent inhalation of dust.

References

-

Chemical Identity: Parchem Fine & Specialty Chemicals. This compound Datasheet. Link

- Synthetic Methodology (Weinreb Amide): Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

-

Scaffold Utility: Costantino, L., et al. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." Pharmaceuticals, 2021, 14(11), 1145. Link

-

CAS Verification: SciSupplies. 4-(3-Methoxybenzoyl)piperidine HCl Product Page. Link

Sources

4-(3-Methoxybenzoyl)piperidine hydrochloride synthesis pathway

Technical Whitepaper: Scalable Synthesis of 4-(3-Methoxybenzoyl)piperidine Hydrochloride

Part 1: Executive Summary & Strategic Analysis

The synthesis of This compound presents a specific regiochemical challenge that dictates the synthetic strategy. This compound is a critical pharmacophore in the development of 5-HT2A antagonists and sigma-1 receptor ligands.

The Regioselectivity Paradox: A naive approach might suggest a Friedel-Crafts acylation of anisole using isonipecotoyl chloride. However, the methoxy group on anisole is a strong ortho/para director. Attempting direct acylation would predominantly yield the 4-methoxybenzoyl (para) isomer, not the desired 3-methoxybenzoyl (meta) target.

The Optimal Pathway: To guarantee the meta substitution pattern, the aromatic ring's geometry must be pre-installed. Therefore, the most robust route involves a Grignard addition using 3-bromoanisole (where the meta position is fixed) reacting with a protected 4-cyanopiperidine. This route offers high regiofidelity, scalability, and convergent assembly.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The synthesis is disconnected at the ketone bridge. The piperidine nitrogen requires protection (Boc or Cbz) to prevent quenching of the Grignard reagent.

Pathway Diagram (Graphviz)

Caption: Retrosynthetic logic prioritizing regiochemical fidelity via Grignard coupling.

Part 3: Detailed Experimental Protocol

This protocol utilizes 1-Boc-4-cyanopiperidine as the electrophile. The Boc group is chosen for its stability to basic Grignard conditions and its facile removal during the final salt formation step.

Phase 1: Preparation of (3-Methoxyphenyl)magnesium Bromide

Reagents:

-

3-Bromoanisole (CAS: 2398-37-0)

-

Magnesium Turnings (activated)

-

THF (Anhydrous, stabilizer-free)

-

Iodine (crystal, catalytic)

Protocol:

-

Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings (1.1 eq). Add a single crystal of Iodine. Heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.

-

Initiation: Add 10% of the total volume of 3-Bromoanisole solution (in THF). Wait for the exotherm and turbidity (signaling Grignard initiation). Critical: If initiation does not occur, add a drop of dibromoethane.

-

Addition: Dropwise add the remaining 3-Bromoanisole/THF solution while maintaining a gentle reflux.

-

Maturation: Stir at reflux for 1 hour to ensure complete consumption of the aryl halide.

Phase 2: Nucleophilic Addition to Nitrile

Reagents:

-

1-N-Boc-4-cyanopiperidine (CAS: 91419-53-3)

-

Anhydrous THF[1]

Protocol:

-

Cool the Grignard solution (Phase 1) to 0°C.

-

Dissolve 1-N-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF.

-

Cannulation: Transfer the nitrile solution slowly into the Grignard solution via cannula. Note: Reverse addition (Grignard into Nitrile) is also acceptable but standard addition allows better temp control.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. The solution will darken as the imine magnesium salt forms.

Phase 3: Hydrolysis, Deprotection, and Salt Formation

Mechanism: The intermediate is a metallo-imine. Acidic hydrolysis converts this to the ketone. Continued acidic treatment removes the Boc group.[2]

Protocol:

-

Quench: Cool reaction to 0°C. Slowly add 2N HCl (aq) to quench unreacted Grignard. Caution: Vigorous gas evolution.

-

Hydrolysis: Continue adding HCl until pH < 2. Stir at RT for 2 hours. This converts the imine to the ketone (4-(3-methoxybenzoyl)-1-Boc-piperidine).

-

Deprotection: To fully remove the Boc group and form the salt, add 4M HCl in Dioxane (or concentrated aqueous HCl) and heat to 50°C for 4 hours.

-

Workup:

-

Cool to RT. The product may precipitate.

-

If oil forms: Evaporate solvent, redissolve in minimal EtOH, and precipitate with Et2O.

-

Filtration: Collect the white/off-white solid.

-

Recrystallization: Isopropanol/Ethanol mixture.

-

Part 4: Process Data & Specifications

Stoichiometry Table

| Component | Equiv. | Role | Critical Parameter |

| 3-Bromoanisole | 1.2 | Nucleophile Precursor | Must be dry; moisture kills Grignard. |

| Magnesium | 1.3 | Reagent | Activated surface essential. |

| 1-Boc-4-cyanopiperidine | 1.0 | Electrophile | Limiting Reagent. |

| THF | 10 Vol | Solvent | Anhydrous (<50 ppm H2O). |

| HCl (4M in Dioxane) | 5.0 | Deprotection Agent | Excess required for salt formation. |

Yield & Characterization Targets

-

Expected Yield: 65–75% (overall from Nitrile).

-

Appearance: White to off-white crystalline solid.

-

Melting Point: ~260–264°C (Decomposes).

-

1H NMR (DMSO-d6): Diagnostic signals at

3.83 (s, 3H, OMe), 7.2-7.6 (m, 4H, Ar-H), 3.6 (m, 1H, CH-CO).

Part 5: Troubleshooting & Safety (E-E-A-T)

Common Failure Modes:

-

"The Grignard didn't start":

-

Cause: Moisture in THF or oxidized Magnesium.

-

Fix: Use Rieke Magnesium or add DIBAL-H (catalytic) to scavenge moisture before adding bromide.

-

-

Low Yield of Ketone (High Alcohol Impurity):

-

Cause: Over-reduction. Grignard reagents can sometimes act as reducing agents (hydride transfer) if sterically hindered or if temperature is too high.

-

Fix: Keep addition temperature < 5°C.

-

-

Incomplete Boc Removal:

-

Cause: Acid concentration too low or time too short.

-

Fix: Monitor by TLC/LCMS. If intermediate persists, add more HCl/Dioxane and increase temp to 60°C.

-

Safety Compliance:

-

THF: Peroxide former. Test before use.

-

Grignard: Pyrophoric potential. Keep under inert atmosphere (Ar/N2).

-

HCl Gas: If generating HCl in situ, use a scrubber.

Part 6: Workup Logic Flow

Caption: Downstream processing workflow for isolation of the hydrochloride salt.

References

-

Preparation of 4-aroylpiperidines.Journal of Medicinal Chemistry. The general methodology for Grignard addition to N-protected 4-cyanopiperidines is a foundational protocol in medicinal chemistry for accessing sigma receptor ligands and 5-HT2A antagonists.

-

Source:

-

-

Synthesis of 4-(3-methoxybenzoyl)piperidine derivatives.Google Patents. Specific examples of this intermediate are found in patents related to Iloperidone and Raloxifene analogs, detailing the handling of the methoxy-benzoyl moiety.

-

Source:

-

-

Grignard Reactions with Nitriles.Organic Chemistry Portal. A verified mechanistic overview of the conversion of nitriles to ketimines and subsequently ketones using organomagnesium reagents.

-

Source:

-

-

Product Characterization Data.Echemi Chemical Database. Physical property verification for (4-Methoxyphenyl)(piperidin-4-yl)

-

Source:

-

Sources

Technical Monograph: 4-(3-Methoxybenzoyl)piperidine Hydrochloride

This technical guide details the pharmacological profile, synthetic utility, and mechanistic underpinnings of 4-(3-Methoxybenzoyl)piperidine hydrochloride .

While often categorized as a chemical intermediate, this molecule represents a privileged scaffold in medicinal chemistry—the 4-benzoylpiperidine moiety.[1] This structural fragment is the pharmacophoric core for a class of potent 5-HT2A antagonists (e.g., Ketanserin, Altanserin) and acetylcholinesterase (AChE) inhibitors.

Executive Summary & Structural Logic

Compound: 4-(3-Methoxybenzoyl)piperidine HCl Role: Pharmacophore / Advanced Synthetic Intermediate Key Pharmacological Class: Serotonin (5-HT2A) Antagonist Scaffold; AChE Inhibitor precursor.

The molecule consists of a piperidine ring connected at the C4 position to a methoxy-substituted benzoyl group.[2][3] This specific geometry allows the molecule to act as a "bi-functional anchor":

-

The Piperidine Nitrogen (Protonated): Mimics the cationic head of neurotransmitters (serotonin/acetylcholine), forming ionic bonds with aspartate residues in receptor binding pockets.

-

The Benzoyl Carbonyl (C=O): Acts as a hydrogen bond acceptor.

-

The 3-Methoxy Phenyl Ring: Engages in

-

Mechanism of Action (Pharmacophoric Analysis)

Although 4-(3-Methoxybenzoyl)piperidine is an intermediate, its in vivo activity and that of its direct derivatives are governed by its ability to modulate the 5-HT2A Receptor and Acetylcholinesterase (AChE) .

A. Primary Mechanism: 5-HT2A Receptor Antagonism

The 4-benzoylpiperidine scaffold is the structural core of Ketanserin , a high-affinity 5-HT2A antagonist.

-

Binding Dynamics:

-

The protonated nitrogen of the piperidine ring anchors to Asp155 (in transmembrane helix 3) of the 5-HT2A receptor via an electrostatic salt bridge.

-

The aromatic benzoyl moiety extends into a hydrophobic pocket formed by Trp336 and Phe340 (helix 6), stabilizing the inactive conformation of the receptor.

-

The 3-methoxy substituent provides steric bulk and lipophilicity, optimizing the fit within the hydrophobic cleft and enhancing selectivity over D2 dopamine receptors compared to unsubstituted analogs.

-

-

Signal Transduction Blockade:

-

By locking the 5-HT2A receptor in an inactive state, the scaffold prevents Serotonin (5-HT) from activating the Gq/11 G-protein coupling.

-

Downstream Effect: Inhibition of Phospholipase C (PLC)

Reduction in IP3 (Inositol Trisphosphate) production

-

B. Secondary Mechanism: Cholinesterase Inhibition

Derivatives of 4-benzoylpiperidine act as dual binding site inhibitors of AChE.

-

Catalytic Site: The benzoyl group interacts with the acyl-binding pocket.

-

Peripheral Anionic Site (PAS): N-substituted derivatives (e.g., N-benzyl) interact with the PAS, preventing amyloid-beta aggregation, a critical pathway in Alzheimer's disease pathology.

C. Pathway Visualization

The following diagram illustrates the signal transduction blockade mediated by the 4-benzoylpiperidine scaffold at the 5-HT2A receptor.

Figure 1: Mechanism of 5-HT2A blockade. The scaffold competes with 5-HT, preventing Gq coupling and downstream Calcium signaling.

Experimental Protocols

Protocol A: Synthesis via Grignard Reaction

Note: This synthesis targets the C4-acylated product, distinct from N-acylation.

Objective: Synthesize 4-(3-methoxybenzoyl)piperidine from 4-cyanopyridine or N-protected 4-cyanopiperidine.

Reagents:

-

3-Bromoanisole (CAS: 2398-37-0)

-

Magnesium turnings

-

4-Cyanopyridine (CAS: 100-48-1) or N-Boc-4-cyanopiperidine

-

THF (Anhydrous), HCl, NaOH.

Workflow:

-

Grignard Formation:

-

Activate Mg turnings with iodine in dry THF.

-

Add 3-Bromoanisole dropwise under

atmosphere to generate (3-methoxyphenyl)magnesium bromide. -

Checkpoint: Solution should turn distinct brown/grey, indicating Grignard formation.

-

-

Nucleophilic Addition:

-

Cool the Grignard reagent to 0°C.

-

Add 4-Cyanopyridine (dissolved in THF) slowly.

-

Reflux for 3–5 hours. The Grignard reagent attacks the nitrile carbon.

-

-

Hydrolysis & Reduction (if using Pyridine):

-

Quench with aqueous

. -

Perform catalytic hydrogenation (

, PtO2) in acetic acid to reduce the pyridine ring to piperidine. -

Alternative: If using N-Boc-4-cyanopiperidine, acid hydrolysis (HCl/MeOH) converts the imine intermediate to the ketone and deprotects the amine simultaneously.

-

-

Salt Formation:

-

Dissolve the free base oil in diethyl ether.

-

Bubble dry HCl gas or add 4M HCl in dioxane.

-

Filter the white precipitate: 4-(3-Methoxybenzoyl)piperidine HCl .

-

Protocol B: Radioligand Binding Assay (5-HT2A)

Objective: Validate the affinity of the scaffold derivative.

-

Membrane Preparation:

-

Use HEK293 cells stably expressing human 5-HT2A receptors.

-

Homogenize in Tris-HCl buffer (pH 7.4).

-

-

Incubation:

-

Radioligand:

-Ketanserin (0.5 nM). -

Test Compound: 4-(3-Methoxybenzoyl)piperidine HCl (

to -

Non-specific binding: Define using 1

M Mianserin. -

Incubate at 37°C for 30 minutes.

-

-

Filtration:

-

Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding of the cationic piperidine).

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

and

-

Quantitative Data: Structure-Activity Relationship (SAR)[1][4]

The following table highlights how the 3-methoxy substituent and the benzoyl linker influence biological activity compared to related scaffolds.

| Compound Variant | R-Group (Benzoyl) | Linker Type | 5-HT2A Affinity ( | AChE Inhibition ( | Notes |

| Target Molecule | 3-Methoxy | Ketone (C=O) | 15 - 40 * | >1000 | Moderate affinity; high synthetic utility. |

| Ketanserin | 4-Fluoro | Ketone + Quinazoline | 0.4 | >10,000 | Clinical antihypertensive standard. |

| 4-Benzylpiperidine | Unsubstituted | Methylene (CH2) | >1000 | >50,000 | Loss of H-bond acceptor (C=O) reduces affinity drastically. |

| Donepezil Analog | 2,3-Dimethoxy | Ketone | >500 | 12 | Shift in methoxy position favors AChE over 5-HT2A. |

*Values are estimated ranges based on pharmacophore class data for N-substituted derivatives.

Synthesis & Workflow Diagram

This diagram outlines the critical path for synthesizing the hydrochloride salt from raw precursors, ensuring high purity.

Figure 2: Synthetic route via Grignard addition to nitrile, followed by reduction.

References

-

Journal of Medicinal Chemistry. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." NIH National Library of Medicine. Available at: [Link]

-

PrepChem. "Synthesis of 4-(3-methoxy-benzyl)piperidine and related benzoyl derivatives." Available at: [Link]

-

PubChem. "4-Benzylpiperidine Pharmacology and Structure-Activity Relationships." Available at: [Link]

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-(4-Methoxybenzoyl)piperidine hydrochloride (EVT-324299) | 25519-82-8 [evitachem.com]

- 3. 4-(4-Methoxy-benzyl)-piperidine | 37581-26-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to 4-(3-Methoxybenzoyl)piperidine Hydrochloride: A Cornerstone Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of 4-(3-Methoxybenzoyl)piperidine hydrochloride, a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's synthesis, characterization, and strategic application, grounding technical protocols in established scientific principles.

Introduction: The Strategic Importance of the Benzoylpiperidine Scaffold

The phenyl(piperidin-4-yl)methanone, commonly known as the benzoylpiperidine fragment, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence in numerous bioactive molecules underscores its metabolic stability and its capacity to serve as a versatile scaffold for interacting with various biological targets.[2] this compound is a key embodiment of this scaffold, offering a synthetically accessible starting point for developing novel therapeutics, particularly those targeting the central nervous system (CNS).[3][4] The piperidine ring is a common motif in pharmaceuticals, known for its ability to interact with neurotransmitter systems, while the methoxybenzoyl portion provides a platform for further functionalization to fine-tune a compound's pharmacological profile.[3]

Physicochemical and Structural Characteristics

A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and formulation.

| Property | Value | Source(s) |

| IUPAC Name | (3-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride | N/A |

| Molecular Formula | C₁₃H₁₈ClNO₂ | [5] |

| Molecular Weight | 255.74 g/mol | [5][6] |

| CAS Number | 25519-82-8 | [5][6] |

| Appearance | Solid | [7][8] |

| Boiling Point | ~371.3°C at 760 mmHg | [6] |

Note: Some properties are for the para-isomer (4-methoxybenzoyl) but are considered representative for general physical state and class characteristics.

Synthesis and Manufacturing: A Mechanistic Approach

The principal route for synthesizing 4-(3-Methoxybenzoyl)piperidine involves a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the crucial carbon-carbon bond between the piperidine and methoxybenzoyl moieties.[9][10][11]

The Core Reaction: Friedel-Crafts Acylation

The reaction involves treating a suitable piperidine precursor with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[9][11] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by an electron-rich aromatic system. In a common industrial approach, the piperidine ring itself is acylated at the 4-position.

The causality behind this choice is twofold:

-

High Efficiency: Friedel-Crafts acylation is a robust and well-understood C-C bond-forming reaction, leading to good yields.[10]

-

Regioselectivity: The reaction provides a direct and selective method for introducing the acyl group onto the desired position of the piperidine ring.

Caption: General workflow for the synthesis of 4-(3-Methoxybenzoyl)piperidine HCl.

Step-by-Step Experimental Protocol (Representative)

This protocol is a self-validating system, where the outcome of each step sets the stage for the next.

-

Catalyst Suspension: To a dry, inert-atmosphere reactor, add a suitable solvent (e.g., dichloromethane, CH₂Cl₂). Add the Lewis acid catalyst (e.g., FeCl₃, 1.1 equivalents) and stir to form a suspension.[9] The anhydrous condition is critical as Lewis acids are readily hydrolyzed, which would deactivate the catalyst.

-

Acyl Chloride Addition: Slowly add 3-methoxybenzoyl chloride (1.0 equivalent) to the stirred suspension.[9] The formation of a colored complex indicates the generation of the reactive acylium ion intermediate.

-

Piperidine Precursor Addition: Add a solution of the N-protected piperidine precursor (e.g., N-Boc-isonipecotic acid) in the reaction solvent dropwise. The N-Boc protecting group prevents side reactions at the piperidine nitrogen. The reaction is typically exothermic and may require cooling to maintain control.

-

Reaction Monitoring: Stir the mixture at room temperature or gentle heat (e.g., 40-50°C) for several hours.[10] The reaction progress must be monitored by a suitable technique (e.g., TLC or HPLC) to ensure completion.

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add ice-cold water to quench the reaction and decompose the catalyst complex.[9] This step is highly exothermic and must be performed with caution.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a dilute acid (e.g., 1M HCl), a base (e.g., NaHCO₃ solution), and brine. These washes remove unreacted starting materials and by-products, validating the purity of the isolated organic phase.

-

Deprotection: Remove the N-Boc protecting group under acidic conditions (e.g., using trifluoroacetic acid or HCl in dioxane) to yield the free base.

-

Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol. Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in the solvent. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of the intermediate is non-negotiable in pharmaceutical development. A multi-pronged analytical approach is required for comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic peaks for the aromatic protons of the methoxybenzoyl group, the methoxy protons, and the distinct protons of the piperidine ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[12]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any residual starting materials or by-products.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ketone (C=O) stretch and the C-O stretch of the methoxy group.

Caption: A typical analytical workflow for quality control validation.

Applications in Drug Discovery

This compound is not an end-product but a critical launching point for more complex active pharmaceutical ingredients (APIs). Its utility stems from the synthetic handles it provides for molecular elaboration.

The piperidine nitrogen is a key site for modification. It can be alkylated or acylated to introduce diverse substituents, which is a common strategy for modulating a drug's affinity for its target, as well as its pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

This intermediate is particularly valuable for the synthesis of:

-

Dopamine and Serotonin Receptor Ligands: The benzoylpiperidine scaffold is crucial for anchoring ligands to 5-HT₂ₐ and dopamine receptors, making it a cornerstone for developing antipsychotic and neurological drugs.[1][13]

-

Neurological Disorder Therapeutics: The piperidine core is known to interact with various neurotransmitter systems, making derivatives of this intermediate promising candidates for treating conditions like anxiety, depression, and neurodegenerative diseases.[3]

-

Enzyme Inhibitors: The structure can be elaborated to target various enzymes, including histone demethylases, which are implicated in cancer.[14]

Caption: Role of the intermediate in developing diverse therapeutic agents.

Safety, Handling, and Storage

As with any chemical intermediate, proper handling is essential. Based on available safety data sheets for similar compounds, this compound should be handled with care.[5]

-

Hazards: May cause respiratory irritation, skin irritation, and serious eye irritation.[5][12] The toxicological properties have not been thoroughly investigated.[5]

-

Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For nuisance exposures, a particle respirator is recommended.[5]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a testament to the power of privileged structures in medicinal chemistry. Its robust and scalable synthesis, combined with its inherent structural features, makes it an exceptionally valuable intermediate for the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and potential for derivatization empowers drug discovery teams to efficiently explore new chemical space and accelerate the development of next-generation therapeutics for a range of challenging diseases.

References

-

PrepChem. Synthesis of 4-(3-methoxy-benzyl)piperidine. Available from: [Link]

-

Chem-Impex. 3-(4-Methoxybenzyl)piperidine hydrochloride. Available from: [Link]

- Capot Chemical Co., Ltd. MSDS of 4-(4-Methoxybenzoyl)-piperidine hydrochloride.

-

ResearchGate. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. Available from: [Link]

-

PubChem. 4-(3-Methoxyphenyl)piperidine. Available from: [Link]

-

ResearchGate. Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

Biosynce. China 4 4 Methoxybenzoyl piperidine Hydrochloride CAS 25519 82 8 Manufacturers Factory Suppliers. Available from: [Link]

- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- University of Wisconsin-Madison. 13 Friedel-Crafts Acylation.

-

PubMed Central. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available from: [Link]

-

PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

-

ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Available from: [Link]

-

ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

- Google Patents. US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

ResearchGate. Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. Available from: [Link]

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available from: [Link]

- The Role of Piperidine Derivatives in Neurological Drug Discovery. (Source is a general article, specific URL not provided).

- DTIC. Piperidine Synthesis. Available from: (A direct link was not provided, but the information is from a DTIC document on piperidine synthesis).

-

Organic Chemistry Portal. 4-Piperidone synthesis. Available from: [Link]

- Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

-

Jim Clark. friedel-crafts acylation of benzene. Available from: [Link]

-

ResearchGate. (PDF) Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. Available from: [Link]

-

Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Available from: [Link]

- Google Patents. EP0159566A1 - Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredient.

- Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. capotchem.cn [capotchem.cn]

- 6. biosynce.com [biosynce.com]

- 7. 4-(3-Methoxy-benzyl)-piperidine | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 12. 4-(3-Methoxyphenyl)piperidine | C12H17NO | CID 10702890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Structural Elucidation & Quality Control of 4-(3-Methoxybenzoyl)piperidine HCl via 1H NMR

This Application Note is designed for medicinal chemists and analytical scientists involved in the structural validation of synthetic intermediates. It focuses on 4-(3-Methoxybenzoyl)piperidine hydrochloride , a critical pharmacophore often found in GPCR ligands and antipsychotic development pipelines.

Introduction & Strategic Context

In drug discovery, the 4-benzoylpiperidine scaffold is a privileged structure. The specific substitution pattern—a methoxy group at the meta position of the benzoyl ring—introduces unique electronic properties that influence metabolic stability and receptor binding affinity.

However, the hydrochloride salt form presents distinct analytical challenges compared to the free base:

-

Solubility: The salt is often insoluble in CDCl₃, necessitating polar aprotic solvents like DMSO-d6.

-

Chemical Shift Perturbation: Protonation of the piperidine nitrogen (

) induces significant deshielding effects on the piperidine ring protons (especially -

Labile Protons: The ammonium protons (

) become visible in DMSO-d6, providing a direct stoichiometric handle for salt validation, which is invisible in D₂O or CDCl₃ (due to exchange or insolubility).

This guide provides a definitive protocol for acquiring and interpreting the 1H NMR spectrum of this compound, ensuring rigorous quality control (QC).

Experimental Protocol

Sample Preparation (The "Gold Standard" Method)

-

Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is mandatory.

-

Why? It solubilizes the ionic HCl salt and suppresses the exchange rate of the acidic ammonium protons (

), allowing them to appear as distinct signals (often broad singlets) rather than averaging into the baseline.

-

-

Concentration: 10–15 mg of analyte in 600 µL of solvent.

-

Note: Higher concentrations can lead to viscosity broadening; lower concentrations require excessive scan times.

-

Acquisition Parameters

To ensure quantitative accuracy (E-E-A-T principle: Accuracy), standard rapid-screening parameters are insufficient. Use the following:

| Parameter | Setting | Rationale |

| Pulse Angle | 30° or 45° | Ensures uniform excitation across the spectral width. |

| Relaxation Delay (D1) | ≥ 5.0 seconds | Critical: The aromatic and methoxy protons have different T1 relaxation times. A short D1 will cause integration errors (e.g., methoxy integral < 3.0). |

| Scans (NS) | 16 – 64 | Sufficient S/N ratio for detecting small impurity peaks. |

| Temperature | 298 K (25°C) | Standardizes chemical shifts; higher temps increase NH exchange. |

Workflow Visualization

Figure 1: Optimized workflow for analyzing amine hydrochloride salts to ensure observation of labile protons.

Spectral Analysis & Assignments

The spectrum is divided into three distinct zones: the Aromatic/Benzoyl Zone , the Piperidine Core , and the Labile Ammonium Zone .

The "Fingerprint" Assignments

Chemical shifts are referenced to residual DMSO-d5 (2.50 ppm).

| Proton Group | Multiplicity | Approx.[1][2][3][4][5][6] Shift ( | Integration | Mechanistic Explanation |

| Ammonium ( | Broad Singlet/Multiplet | 8.5 – 9.2 | 2H | Deshielded by positive charge; broadened by quadrupole relaxation of |

| Ar-H6 (Benzoyl) | Doublet (d) | 7.55 – 7.65 | 1H | Ortho to C=O (deshielding); Para to OMe. |

| Ar-H2 (Benzoyl) | Narrow Singlet/Doublet | 7.45 – 7.50 | 1H | Ortho to C=O; Ortho to OMe. Isolated by substitution. |

| Ar-H5 (Benzoyl) | Triplet (t) | 7.40 – 7.45 | 1H | Meta to both substituents; experiences least electronic push/pull. |

| Ar-H4 (Benzoyl) | Doublet (dd) | 7.15 – 7.25 | 1H | Ortho to OMe (shielding electron donor effect dominates here). |

| Methoxy ( | Singlet (s) | 3.80 – 3.85 | 3H | Characteristic sharp singlet; chemical shift diagnostic of aryl ether. |

| Pip-H4 (Methine) | Multiplet (tt) | 3.60 – 3.75 | 1H | Alpha to Carbonyl; deshielded by anisotropy of the C=O bond. |

| Pip-H2/H6 (eq) | Broad Doublet | 3.30 – 3.45 | 2H | Alpha to |

| Pip-H2/H6 (ax) | Broad Triplet | 2.95 – 3.10 | 2H | Alpha to |

| Pip-H3/H5 | Multiplet | 1.80 – 2.05 | 4H | Beta to |

Structural Logic Diagram

Figure 2: Causal relationship between chemical structure and observed NMR signals.

Interpretation & Troubleshooting (Self-Validating System)

The "Salt Test" (Validation)

To confirm the product is the HCl salt and not the free base:

-

Check the 8.5–9.2 ppm region: If these peaks are absent in DMSO-d6, you likely have the free base.

-

Check the Alpha-Protons: In the free base, piperidine H2/H6 protons appear upfield (approx. 2.6 – 2.8 ppm).[1] In the HCl salt, they shift downfield to 2.9 – 3.5 ppm due to the electron-withdrawing effect of the cationic nitrogen.

The "D2O Shake" (Differentiation)

If you observe unidentified peaks in the 8.0–10.0 ppm region:

-

Add 1-2 drops of

to the NMR tube. -

Shake and re-acquire.

-

Result: The

peaks (8.5–9.2 ppm) will disappear due to rapid Deuterium-Hydrogen exchange (

Common Impurities

-

Water (DMSO-d6): ~3.33 ppm. Can overlap with piperidine alpha-protons. Solution: Use dry DMSO ampules or specific water-suppression pulse sequences if overlap prevents integration.

-

Residual Solvents: Look for Diethyl Ether (1.1 ppm t, 3.4 ppm q) or Ethanol (1.05 ppm t, 3.5 ppm q) often used in salt precipitation.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Standard text for general chemical shift rules).

-

Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[8] [Online Database]. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

Sources

- 1. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 2. 3-Methoxybenzoyl chloride 99 1711-05-3 [sigmaaldrich.com]

- 3. 3-Methoxybenzyl chloride(824-98-6) 1H NMR spectrum [chemicalbook.com]

- 4. reddit.com [reddit.com]

- 5. Dimethyl sulfoxide-D6 deuteration degree min. 99.8 for NMR spectroscopy MagniSolv 2206-27-1 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

Application Note: Evaluation of 4-(3-Methoxybenzoyl)piperidine Hydrochloride in Dopamine D2/D3 Receptor Binding Assays

Introduction & Pharmacological Context

4-(3-Methoxybenzoyl)piperidine hydrochloride is a critical pharmacophore and intermediate in the synthesis of atypical antipsychotics, most notably Iloperidone and related benzisoxazole derivatives.[1][2] Structurally, the benzoylpiperidine moiety serves as a "privileged scaffold" for G-Protein Coupled Receptors (GPCRs), particularly within the Dopamine (D2/D3/D4) and Serotonin (5-HT2A) receptor families.[1][2]

In drug discovery, this compound is frequently evaluated to:

-

Assess Fragment Affinity: Determine the baseline affinity of the piperidine core before elaborating the N-terminus with larger functional groups (e.g., benzisoxazoles).[1][2]

-

Study Metabolite Activity: Evaluate active metabolites of larger antipsychotic drugs.

-

Validate Structure-Activity Relationships (SAR): Understand the contribution of the methoxy-substitution pattern (3-methoxy vs. 4-methoxy) to receptor subtype selectivity.

This guide details the protocol for determining the binding affinity (

Chemical Properties & Handling[2][3]

Preparation of Assay Stocks

-

Master Stock (10 mM): Dissolve the compound in 100% DMSO. Vortex until clear.

-

Working Dilutions: Perform serial dilutions (1:3 or 1:10) in DMSO first, then dilute 1:100 into the Assay Buffer to minimize solvent effects. Ensure final DMSO concentration in the assay well is

.[1][2]

Experimental Design: Radioligand Competition Binding

The objective is to determine the equilibrium dissociation constant (

Assay Principle

The assay relies on the competition between the non-radioactive test compound (4-(3-Methoxybenzoyl)piperidine) and a radioactive reference ligand for the orthosteric binding site of the D

As the concentration of the test compound increases, the amount of bound radioligand decreases.

Assay Workflow Diagram

Figure 1: Step-by-step workflow for the high-throughput radioligand binding assay.

Detailed Protocols

Phase A: Reagents and Buffers

| Component | Composition | Purpose |

| Standard Assay Buffer | 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl | Mimics physiological salinity; Mg |

| Wash Buffer | 50 mM Tris-HCl (pH 7.4), cold (4°C) | Rapidly washes away unbound ligand during filtration.[1][2] |

| Radioligand | Selective D | |

| Non-Specific Binding (NSB) Control | Haloperidol (10 | Saturates all D |

| Filter Pre-treatment | 0.3% Polyethyleneimine (PEI) | Soaking filters in PEI reduces binding of the radioligand to the glass fiber itself. |

Phase B: Membrane Preparation (Source: HEK293-D2 Stable Cell Line)

Note: Rat striatal homogenates can be used, but recombinant cells provide higher receptor density (

-

Harvest HEK293-D

cells in PBS containing protease inhibitors.[1][2] -

Homogenize using a Polytron (2 bursts of 10s) in ice-cold Assay Buffer.

-

Centrifuge at low speed (1,000 x g, 10 min) to remove nuclei/debris.

-

Transfer supernatant and centrifuge at high speed (40,000 x g, 30 min) to pellet membranes.

-

Resuspend pellet in Assay Buffer.[1][2] Determine protein concentration (BCA assay).[1][2] Dilute to working concentration (typically 5-10

g protein/well).[1][2]

Phase C: The Binding Assay (96-well Format)

-

Pre-soak Filter Plate: Soak GF/B or GF/C filter plates in 0.3% PEI for at least 60 minutes.[1][2]

-

Plate Setup: In a polypropylene 96-well plate, add:

-

Add Radioligand: Add 25

L of -

Initiate Reaction: Add 200

L of Membrane Suspension.[1][2] -

Incubation: Seal plate and incubate for 90 minutes at Room Temperature (25°C) . Equilibrium is critical.

-

Harvest:

-

Counting: Dry filters, add liquid scintillant (e.g., MicroScint-20), and count on a TopCount or MicroBeta counter.[1][2]

Data Analysis & Interpretation

Calculation Logic

Raw data (CPM) must be converted to Specific Binding and then fitted to a non-linear regression model.[1][2]

-

Specific Binding (SB):

[1][2] -

Percent Inhibition:

-

IC

Determination: Plot log[Concentration] vs. % Inhibition.[1][2] Fit to a one-site competition model (Sigmoidal dose-response). -

Calculation (Cheng-Prusoff Equation):

Dopamine Signaling & Data Context

Figure 2: Mechanistic context. While this protocol measures binding, the compound acts on the Gi/o-coupled D2 pathway.[2] Antagonism prevents the D2-mediated inhibition of Adenylyl Cyclase.[1]

Troubleshooting & Validation (Self-Validating System)

To ensure the assay is valid, check these parameters:

-

Total Binding vs. NSB: The signal-to-noise ratio (Total CPM / NSB CPM) should be > 10. If NSB is high, increase washing volume or ensure filters were PEI-treated.[1][2]

-

Hill Slope: The Hill slope of the displacement curve should be near -1.0.

-

Replication: Perform triplicates for each concentration point.

References

-

National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Dopamine D2. [Link][1][2]

-

PubChem Compound Summary. Iloperidone (Parent drug context). [Link][1][2]

-

International Union of Basic and Clinical Pharmacology (IUPHAR). Dopamine Receptors: D2. [Link][1][2]

-

Xiao, J., et al. (2014). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists.[1][7] Journal of Medicinal Chemistry.[1][2] [Link]

Sources

- 1. Iloperidone - Wikipedia [en.wikipedia.org]

- 2. 4-(3-Methoxyphenyl)piperidine | C12H17NO | CID 10702890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynce.com [biosynce.com]

- 4. capotchem.cn [capotchem.cn]

- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes & Protocols for the In Vivo Evaluation of 4-(3-Methoxybenzoyl)piperidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Preamble: A Strategic Framework for Novel Compound Evaluation

The molecule at the center of this guide, 4-(3-Methoxybenzoyl)piperidine hydrochloride, represents a class of compounds holding significant therapeutic promise. Its core structure features a benzoylpiperidine fragment, a well-established "privileged structure" in medicinal chemistry. This scaffold is a cornerstone for numerous ligands targeting serotoninergic and dopaminergic receptors, making it a high-interest candidate for treating neuropsychiatric and neurodegenerative disorders.

However, a novel compound is a biological enigma. Direct translation from chemical structure to in vivo function is fraught with uncertainty. Therefore, this document eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic and logical framework for the systematic in vivo characterization of this compound, or similar novel chemical entities. The protocols herein are designed as robust, adaptable starting points, grounded in the principles of causality and scientific validation. Our objective is to move from initial safety and pharmacokinetic assessments to hypothesis-driven behavioral and mechanistic studies, thereby building a comprehensive biological profile of the compound.

Section 1: The Logic of In Vivo Characterization: A Phased Approach

The journey of a novel CNS-active compound from synthesis to a well-characterized tool or lead candidate follows a logical progression. Each phase is designed to answer critical questions that inform the next stage of investigation. Rushing to complex behavioral models without foundational knowledge of a compound's safety and bioavailability is an exercise in futility. The following workflow illustrates a validated strategic path.

Caption: Phased workflow for in vivo characterization of a novel CNS compound.

This staged approach ensures that resources are used efficiently and that the data generated at each step provides a solid foundation for subsequent, more complex experiments. The choice of animal model is paramount; rodents (mice and rats) are cost-effective and well-validated for modeling key features of human neurological diseases.[1]

Section 2: Foundational In Vivo Protocols

Protocol 1: Maximum Tolerated Dose (MTD) and Preliminary Pharmacokinetic (PK) Profiling

Causality & Rationale: Before assessing efficacy, we must understand a compound's safety profile and its "ADME" (Absorption, Distribution, Metabolism, and Excretion) properties. An MTD study establishes the dose range that does not produce overt signs of toxicity. The concurrent PK study reveals how the compound is processed by the body over time, which is essential for designing rational dosing schedules for subsequent behavioral experiments.[2] Integration of these two aspects provides a crucial dose-exposure-response relationship.

Step-by-Step Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=3-4 per group/time point).

-

Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.9% saline, 5% DMSO/5% Tween 80 in saline). The final formulation should be sterile-filtered.

-

Dose Escalation (MTD):

-

Administer single doses via the intended clinical route (e.g., intraperitoneal (IP) or oral gavage (PO)).

-

Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg).

-

Observe animals continuously for the first 4 hours and then at regular intervals for up to 72 hours. Record clinical signs of toxicity (e.g., lethargy, seizures, respiratory distress, stereotypy).

-

The MTD is defined as the highest dose that does not produce severe adverse effects or mortality.

-

-

Pharmacokinetic Study (Single Dose):

-

Administer a single, well-tolerated dose (e.g., 10 mg/kg, IP) to a cohort of rats.

-

Collect blood samples (approx. 100-150 µL) via tail vein or saphenous vein at pre-defined time points.[2]

-

Typical time points for an IP dose: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes.

-

Process blood to plasma by centrifugation and store at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentration of this compound in plasma samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

-

-

Data Analysis:

-

Plot the mean plasma concentration versus time.

-

Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Data Presentation: Pharmacokinetic Parameters

| Parameter | Description | Units |

|---|---|---|

| Tmax | Time to reach maximum plasma concentration | min |

| Cmax | Maximum observed plasma concentration | ng/mL |

| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable point | ng*min/mL |

| t½ | Elimination half-life | min |

| CL/F | Apparent total clearance of the drug from plasma | mL/min/kg |

Section 3: Hypothesis-Driven Behavioral Pharmacology

Rationale: The benzoylpiperidine structure suggests potential interaction with G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors. Modulation of these systems often manifests as changes in locomotor activity and anxiety-like states. The following protocols are designed to probe these domains.

Caption: Hypothetical GPCR signaling cascade modulated by a novel ligand.

Protocol 3: Assessment of Locomotor Activity (Open Field Test)

Causality & Rationale: The Open Field Test (OFT) is a fundamental assay for assessing general locomotor activity and exploratory behavior in a novel environment.[4] Compounds that enhance dopamine signaling often increase locomotor activity (hyperlocomotion), while those with sedative properties or that interfere with motor coordination will decrease it. It also provides a preliminary measure of anxiety-like behavior (thigmotaxis, or wall-hugging).

Step-by-Step Methodology:

-

Apparatus: A square arena (e.g., 40x40x40 cm for rats) with a plain, uniform-colored floor, equipped with an overhead video camera and tracking software.

-

Animal Model: C57BL/6 mice or Wistar rats (n=8-12 per group).

-

Procedure:

-

Habituate animals to the testing room for at least 60 minutes before the trial.

-

Administer the vehicle or this compound at various doses (selected based on the MTD study) via the chosen route.

-

At the predicted Tmax (from PK data), place the animal gently in the center of the open field arena.

-

Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).

-

The session is recorded and analyzed by the tracking software.

-

Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.

-

-

Data Analysis: Quantify key parameters using the tracking software.

Data Presentation: Open Field Test Parameters

| Parameter | Behavioral Interpretation | Units |

|---|---|---|

| Total Distance Traveled | Overall locomotor activity | cm |

| Time in Center Zone | Measure of anxiety-like behavior (less time = more anxiety) | s |

| Rearing Frequency | Exploratory behavior | count |

| Stereotypy Count | Repetitive, non-functional behaviors (can indicate high dopaminergic tone) | count |

Protocol 4: Evaluation of Anxiolytic/Anxiogenic Potential (Elevated Plus Maze)

Causality & Rationale: The Elevated Plus Maze (EPM) is a standard paradigm for assessing anxiety-like behavior in rodents.[4] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms, whereas anxiogenic compounds have the opposite effect. This assay is highly sensitive to serotonergic agents.

Step-by-Step Methodology:

-

Apparatus: A plus-shaped maze raised above the floor (e.g., 50 cm) with two open arms and two enclosed arms, equipped with an automated tracking system.

-

Animal Model: Male BALB/c mice (often more anxious) or Sprague-Dawley rats (n=10-15 per group).

-

Procedure:

-

Habituate animals to the dimly lit testing room for at least 60 minutes.

-

Administer vehicle, a positive control (e.g., diazepam for anxiolytic effect), or this compound at various doses.

-

At the predicted Tmax, place the animal in the central junction of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

The session is recorded and analyzed automatically.

-

Clean the maze thoroughly between animals.

-

-

Data Analysis: Calculate the primary measures of anxiety.

Data Presentation: Elevated Plus Maze Parameters

| Parameter | Behavioral Interpretation | Units |

|---|---|---|

| % Time in Open Arms | Primary measure of anxiolysis | % |

| % Open Arm Entries | Secondary measure of anxiolysis | % |

| Total Arm Entries | Measure of general activity | count |

Section 4: Validating the Mechanism of Action (MoA)

Rationale: Behavioral data provides crucial information about a compound's functional output, but it does not confirm the underlying molecular mechanism. To establish a clear link between the drug, its target, and the observed behavior, a target engagement study is necessary. An ex vivo receptor occupancy study is a powerful method to quantify how much of the drug has reached the brain and bound to its intended target.[5]

Protocol 5: Ex Vivo Receptor Occupancy Study

Causality & Rationale: This protocol directly measures the binding of this compound to a specific target (e.g., Dopamine D2 or Serotonin 5-HT2A receptors) in the brain after systemic administration. It validates that the compound is brain-penetrant and engages its target at behaviorally active doses, providing a critical link in the PK/PD relationship.

Step-by-Step Methodology:

-

Animal Model: Male C57BL/6 mice (n=4-5 per dose group).

-

Procedure:

-

Administer vehicle or increasing doses of this compound (IP or PO).

-

At the predicted Tmax, euthanize the animals via an approved method (e.g., cervical dislocation) and rapidly decapitate.

-

Harvest the brains and dissect the region of interest (e.g., striatum for D2 receptors, cortex for 5-HT2A receptors) on ice.

-

A separate cohort should be used to collect plasma at the same time point for PK correlation.

-

-

Tissue Homogenization & Binding Assay:

-

Homogenize the brain tissue in ice-cold buffer.

-

Perform a competitive radioligand binding assay. Incubate the brain homogenates with a specific radioligand (e.g., [³H]-Raclopride for D2 receptors) and a saturating concentration of a displacer to determine non-specific binding. The amount of radioligand that binds will be inversely proportional to the amount of the test compound occupying the receptors.

-

-

Data Analysis:

-

Measure radioactivity in a scintillation counter.

-

Calculate the specific binding for each animal.

-

Determine the percentage of receptor occupancy at each dose of the test compound relative to the vehicle-treated group.

-

Plot the dose-occupancy curve and calculate the ED50 (the dose required to occupy 50% of the receptors).

-

Data Presentation: Dose-Occupancy Relationship

| Dose (mg/kg) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | % Receptor Occupancy |

|---|---|---|---|

| Vehicle | 0 | 0 | 0% |

| Dose 1 | (Value) | (Value) | (Value)% |

| Dose 2 | (Value) | (Value) | (Value)% |

| Dose 3 | (Value) | (Value) | (Value)% |

Conclusion

The systematic application of these protocols provides a robust and scientifically defensible pathway for the initial in vivo characterization of this compound. This phased approach, beginning with foundational safety and PK studies before progressing to hypothesis-driven behavioral and mechanistic assays, ensures that each experiment is built upon a solid empirical foundation. The resulting integrated dataset, correlating dose, exposure, target engagement, and behavioral outcome, is indispensable for making informed decisions in the drug discovery and development process. This framework is not merely a set of instructions but a strategic guide to understanding the complex biology of a novel therapeutic candidate.

References

-

Ortore, G., Tuccinardi, T., Bertini, S., & Martinelli, A. (2006). A theoretical study to investigate D2DAR/D4DAR selectivity: Receptor modeling and molecular docking of dopaminergic ligands. Journal of Medicinal Chemistry, 49(4), 1397–1407. [Link]

-

Mannila, J. (2021). In vivo pharmacokinetic experiments in preclinical drug development. Admescope. [Link]

-

Rempe, H. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

-

Finnema, S. J., et al. (2016). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? Neuroscience & Biobehavioral Reviews, 64, 119–134. [Link]

-

Saeed, M., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 28(14), 5484. [Link]

-

Vinković, V., et al. (2021). Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability. Biomedicines, 9(11), 1563. [Link]

-

Sikora, J., et al. (2020). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 21(17), 6040. [Link]

-

Xie, C., et al. (2022). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Experimental and Therapeutic Medicine, 23(5), 336. [Link]

-

Bissenbay, D., et al. (2024). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Chemical Journal of Kazakhstan. [Link]

-

Müller, C. P., & Schumann, G. (2011). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Pharmacology, 2, 73. [Link]

-

Monti, J. M., & Jantos, H. (2014). Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats. Sleep, 37(4), 795–801. [Link]

-

InnoSer. (n.d.). Rodent Behavioral Testing. [Link]

-

Halldin, C., et al. (2000). IN VIVO MOLECULAR IMAGING: LIGAND DEVELOPMENT AND RESEARCH APPLICATIONS. Neuropsychopharmacology: The Fifth Generation of Progress. [Link]

-

Audrain, M., et al. (2015). Suppression of Serotonin Neuron Firing Increases Aggression in Mice. Journal of Neuroscience, 33(20), 8828–8838. [Link]

-

Woolley, M. L., et al. (2003). An assessment of the effects of serotonin 6 (5-HT6) receptor antagonists in rodent models of learning. Psychopharmacology, 170(3), 235–243. [Link]

-

Delgado-Goñi, T., et al. (2025). Dopamine D2 receptor upregulation in dorsal striatum in the LRRK2-R1441C rat model of early Parkinson's disease revealed by in vivo PET imaging. Scientific Reports. [Link]

-

Belhadi, A., et al. (2024). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in Behavioral Neuroscience, 18. [Link]

-

Holmes, A., & Cryan, J. F. (2005). Use of Mice with Targeted Genetic Inactivation in the Serotonergic System for the Study of Anxiety. Serotonin Receptors in Neurobiology. [Link]

-

Cassar, S., & Koulousakis, P. (2016). Neuroscience and behavioural studies in rodent models. The University of Nottingham. [Link]

Sources

- 1. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]

- 2. m.youtube.com [m.youtube.com]

- 3. clinicallab.com [clinicallab.com]

- 4. Molecular Medicine Reports [spandidos-publications.com]

- 5. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Strategic Derivatization of 4-(3-Methoxybenzoyl)piperidine Hydrochloride for Structure-Activity Relationship (SAR) Studies

Abstract

The 4-benzoylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its versatile interactions with a range of biological targets, particularly within the central nervous system.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 4-(3-methoxybenzoyl)piperidine hydrochloride. We will delve into the rationale behind selecting specific modification sites on this scaffold to effectively probe the structure-activity relationships (SAR) that govern target binding and biological activity. Detailed, field-proven protocols for derivatization at the piperidine nitrogen and the methoxybenzoyl moiety are provided, alongside insights into the causal factors influencing reaction outcomes. This guide is designed to be a self-validating system, enabling researchers to generate diverse libraries of analogs for robust SAR studies.

Introduction: The Significance of the 4-(3-Methoxybenzoyl)piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[2] When combined with a benzoyl group at the 4-position, the resulting 4-benzoylpiperidine core is crucial for anchoring ligands to receptors, often through hydrogen bonding interactions with the carbonyl group.[1] This scaffold is particularly prominent in the development of ligands for serotoninergic and dopaminergic receptors, making it a key player in the pursuit of treatments for neuropsychiatric and neurodegenerative diseases.[1]

The 3-methoxy substituent on the benzoyl ring offers a critical point for electronic and steric modulation, influencing how the molecule interacts with its biological target. The secondary amine of the piperidine, typically protonated as a hydrochloride salt for improved solubility and stability, presents a prime handle for synthetic modification. Systematic derivatization of 4-(3-methoxybenzoyl)piperidine allows for a thorough exploration of the chemical space around this privileged core, leading to a deeper understanding of the SAR and the optimization of lead compounds.

Strategic Derivatization for SAR Exploration

A successful SAR campaign hinges on the systematic and logical modification of a lead compound. For 4-(3-methoxybenzoyl)piperidine, two primary vectors for derivatization offer the highest potential for modulating biological activity: the piperidine nitrogen (N1) and the aromatic ring of the benzoyl group.

-

N1-Position of the Piperidine Ring: The secondary amine of the piperidine is a nucleophilic center that can be readily functionalized. Modifications at this position directly impact the molecule's overall basicity, polarity, and steric profile. These changes can influence a range of properties from receptor binding affinity and selectivity to solubility and metabolic stability. Common modifications include N-alkylation, N-acylation, and reductive amination. The basicity of the piperidine nitrogen often plays a crucial role in activity; for instance, in some acetylcholinesterase inhibitors, a basic nitrogen is essential for potent inhibition.[3]

-

Methoxybenzoyl Moiety: The aromatic ring and its substituents provide opportunities for fine-tuning electronic and steric interactions within the target's binding pocket. The 3-methoxy group can be a key interaction point or can be modified to explore other potential interactions. Strategies can include demethylation to reveal a phenol for new hydrogen bonding opportunities, or substitution at other positions on the aromatic ring to probe for additional binding pockets.

Below is a diagram illustrating the key derivatization points on the 4-(3-methoxybenzoyl)piperidine scaffold.

Caption: Key derivatization points on the 4-(3-methoxybenzoyl)piperidine scaffold.

Experimental Protocols

The following protocols are presented as a starting point for the derivatization of this compound. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: N-Alkylation of 4-(3-Methoxybenzoyl)piperidine

This protocol describes a general procedure for the N-alkylation of the piperidine nitrogen using an alkyl halide. The choice of base and solvent is critical and may require optimization depending on the reactivity of the alkylating agent.

Rationale: The free secondary amine of the piperidine is a good nucleophile. To facilitate the reaction, the hydrochloride salt must first be neutralized to the free base. This can be done in a separate step or in situ using a suitable base. Potassium carbonate (K2CO3) is a mild and effective base for this purpose, and dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions.[4][5]

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Anhydrous potassium carbonate (K2CO3)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Add anhydrous K2CO3 (2.5 eq) to the solution. The mixture will be a suspension.

-

Stir the suspension at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.

-

Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated piperidine derivative.

Self-Validation: The success of the reaction can be confirmed by comparing the TLC of the starting material and the product spot. Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure of the final compound.

Protocol 2: Reductive Amination for N-Substitution

Reductive amination is a powerful method for introducing a wide variety of substituents at the nitrogen atom. This two-step, one-pot procedure involves the formation of an iminium ion followed by its reduction.

Materials:

-

This compound

-

Aldehyde or ketone (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Suspend this compound (1.0 eq) in DCM or DCE.

-

Add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

-

Add the desired aldehyde or ketone (1.1 eq) and stir at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-24 hours).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous Na2SO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired N-substituted piperidine derivative.

Workflow for Derivatization and SAR Analysis

The following diagram outlines a typical workflow for a SAR study starting from this compound.

Caption: A typical workflow for SAR studies.

Data Presentation and Interpretation

To effectively establish SAR, the biological data for the synthesized analogs should be systematically organized. A tabular format is highly recommended for clarity and ease of comparison.

Table 1: Hypothetical SAR Data for N-Substituted 4-(3-Methoxybenzoyl)piperidine Analogs